(5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a quinoline moiety, an ethoxy group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde, is synthesized through the reaction of ethyl anthranilate with ethyl acetoacetate in the presence of a base.
Condensation Reaction: The quinoline derivative is then subjected to a condensation reaction with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of acetic anhydride to yield the thiazolidinone ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of quinoline oxides and thiazolidinone oxides.
Reduction: Formation of reduced quinoline and thiazolidinone derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-acetyl-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
- (5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-thione
Uniqueness
- Structural Differences : The presence of the ethoxy group and the specific configuration of the thiazolidinone ring contribute to its unique chemical and biological properties.
- Biological Activity : Compared to similar compounds, (5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one may exhibit enhanced activity against certain biological targets due to its specific structural features.
Properties
IUPAC Name |
(5E)-3-acetyl-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-24-12-4-5-13-10(7-12)6-11(15(22)19-13)8-14-16(23)20(9(2)21)17(18)25-14/h4-8,18H,3H2,1-2H3,(H,19,22)/b14-8+,18-17? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJBKJGPDXWVQZ-RRMXTAKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N(C(=N)S3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N(C(=N)S3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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